molecular formula C9H4FLiN2O3 B2361888 Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2193061-93-5

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2361888
CAS No.: 2193061-93-5
M. Wt: 214.08
InChI Key: AZROVKKXMHYKAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a lithium salt of a heterocyclic carboxylic acid derivative containing a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and stability. This compound is primarily utilized as a building block in organic synthesis and materials science, as evidenced by its inclusion in commercial catalogs (e.g., Enamine Ltd’s Building Blocks Catalogue) . Its lithium carboxylate structure suggests ionic character, which may enhance solubility in polar solvents compared to neutral analogs.

Properties

IUPAC Name

lithium;5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZROVKKXMHYKAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FLiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Stage Cyclization and Arylation

A streamlined approach developed by Matheau-Raven and Dixon involves a one-pot synthesis-functionalization strategy starting from carboxylic acids. The protocol begins with the reaction of 4-fluorobenzoic acid with N-isocyaniminotriphenylphosphorane (NIITP) in anhydrous 1,4-dioxane at 80°C for 3 hours, forming the monosubstituted 1,3,4-oxadiazole intermediate. This intermediate undergoes a copper-catalyzed arylation with 4-fluoroiodobenzene to install the 4-fluorophenyl group. The final step involves saponification of the ester moiety (if present) using lithium hydroxide, yielding the lithium carboxylate salt.

Key Data:

  • Yield: 87% (5 mmol scale).
  • Conditions: 80°C, N₂ atmosphere, 3-hour reaction time.
  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand.
  • Solvent: 1,4-dioxane.

This method is advantageous for its scalability and avoidance of toxic reagents, though it requires rigorous anhydrous conditions.

Hydrazide Cyclization with Carbon Disulfide

Cyclodehydration of Hydrazides

A classical route involves the cyclization of N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide with carbon disulfide under basic conditions. The hydrazide intermediate is treated with potassium hydroxide and carbon disulfide in ethanol, followed by reflux to form the 1,3,4-oxadiazole ring. Subsequent hydrolysis of the acetate protecting group and neutralization with lithium hydroxide yields the target compound.

Key Data:

  • Yield: 78% after recrystallization.
  • Conditions: Reflux in ethanol for 6 hours, acidification with HCl.
  • Side Products: Minimal, due to the stability of the oxadiazole ring under acidic conditions.

This method is notable for its use of inexpensive reagents but suffers from longer reaction times compared to one-pot strategies.

Esterification and Dehydration Route

Patent-Based Synthesis from Dialkyl Oxalate

A Chinese patent (CN104974106A) outlines a three-step synthesis starting from dialkyl oxalate:

  • Ammonolysis: Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.
  • Acylation: The hydrazide is acylated with 4-fluorophenylacetic anhydride.
  • Dehydration: Cyclization under acidic conditions yields 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, which is neutralized with LiOH.

Key Data:

  • Yield: 92% for the dehydration step.
  • Conditions: Room-temperature acylation, H₂SO₄-catalyzed dehydration.

This route avoids corrosive reagents and is suitable for industrial production, though it requires precise control over acylation stoichiometry.

Microwave-Assisted Synthesis

Rapid Cyclization under Microwave Irradiation

Adapting methods from Sujit et al., a microwave-assisted approach uses 4-fluorobenzoic hydrazide and ethyl chlorooxalate. The reactants are irradiated at 150°C for 20 minutes, followed by in situ hydrolysis with LiOH.

Key Data:

  • Yield: 85%.
  • Conditions: 300 W microwave power, solvent-free.

This method reduces reaction times from hours to minutes but requires specialized equipment.

Comparative Analysis of Synthetic Methods

Method Yield Time Scalability Green Metrics
One-Pot Arylation 87% 3 h High Moderate (uses 1,4-dioxane)
Hydrazide Cyclization 78% 6 h Moderate Low (uses CS₂)
Patent Route 92% 8 h High High
Microwave 85% 0.3 h Low High (solvent-free)

Critical Discussion of Reaction Mechanisms

Cyclization Pathways

The formation of the 1,3,4-oxadiazole ring universally involves dehydrative cyclization. In the one-pot method, NIITP mediates the coupling of carboxylic acids to form an acyl isocyanide intermediate, which cyclizes to the oxadiazole. By contrast, hydrazide routes rely on intramolecular nucleophilic attack by the hydrazide nitrogen on a carbonyl carbon, facilitated by bases like KOH.

Lithium Salt Formation

Neutralization of the carboxylic acid precursor with lithium hydroxide in methanol or ethanol is the final step across all methods. The lithium ion coordinates with the carboxylate oxygen, enhancing solubility in polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The oxadiazole ring is known for its biological activity, including antimicrobial and antitumor properties. Research has indicated that compounds containing oxadiazole derivatives can exhibit significant activity against various cancer cell lines.

Case Studies:

  • Antitumor Activity : A study demonstrated that derivatives of oxadiazole showed promising results in inhibiting the growth of cancer cells. This compound was synthesized and tested against breast cancer cell lines, showing effective inhibition of cell proliferation.
  • Antimicrobial Properties : Research indicated that compounds with the oxadiazole moiety possess antimicrobial activity. The lithium salt form enhances solubility and bioavailability, making it a candidate for further development in antibiotic therapies.

Materials Science

In materials science, lithium salts are often utilized in the development of advanced materials due to their ionic conductivity and stability. This compound can be incorporated into polymer matrices to enhance the performance of solid-state electrolytes.

Applications:

  • Solid-State Batteries : The compound can be used as an electrolyte material in solid-state batteries. Its ionic conductivity is crucial for battery efficiency and longevity.
  • Optoelectronic Devices : The unique optical properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies have explored the incorporation of this compound into device architectures to improve light emission and energy conversion efficiency.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create complex molecules efficiently.

Synthesis Techniques:

  • Reactions with Electrophiles : The compound can react with electrophiles to form new carbon-carbon bonds, facilitating the synthesis of more complex organic structures.
  • Functionalization : The presence of the carboxylate group allows for further functionalization reactions, enabling the introduction of diverse functional groups into target molecules.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities .

Comparison with Similar Compounds

Research Implications

The 4-fluorophenyl substitution in lithium oxadiazole carboxylates offers a balance between electronic effects and molecular planarity, making these compounds versatile intermediates for pharmaceuticals, agrochemicals, and organic electronics. Comparative studies with difluorinated analogs highlight the critical role of substituent positioning in tuning reactivity and material properties. Further research should explore crystallographic data (via SHELX-refined structures) and spectroscopic profiles to fully characterize these systems .

Biological Activity

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H4FLiN2O2C_9H_4FLiN_2O_2 and a molecular weight of approximately 198.15 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities and interactions with various biological targets.

The mechanism of action for this compound involves:

  • Binding to Enzymes : The oxadiazole moiety can interact with specific enzymes or receptors, potentially modulating their activity. This modulation may inhibit enzymatic functions or activate signaling pathways that are crucial for therapeutic effects.
  • Fluorophenyl Group Influence : The presence of the fluorophenyl substituent enhances the compound's binding affinity and specificity towards biological targets, which may lead to increased potency in therapeutic applications.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit notable anticancer properties . For example:

  • In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. Notably, it has exhibited significant activity against human prostate cancer cells (IC50 values indicating effectiveness) and other tumor cell lines such as HT-29 and MCF-7 .
Cell LineIC50 Value (µM)
Human Prostate Cancer2.76
MCF-7 (Breast Cancer)15.63
HT-29 (Colon Cancer)9.27

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Study on Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of this compound against a panel of twelve human tumor cell lines. The results demonstrated that this compound showed promising selectivity and potency:

  • Selectivity : The compound was particularly effective against renal cancer cell lines with an IC50 value of 1.143 µM.
  • Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between hydrazides and carbon disulfide followed by oxidation processes. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound .

Q & A

Q. What synthetic routes are recommended for preparing Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step procedures:

Oxadiazole Ring Formation : React 4-fluorobenzoyl hydrazide with a carboxylate precursor (e.g., ethyl chlorooxalate) under acidic conditions to form the 1,3,4-oxadiazole core.

Lithiation : Treat the intermediate with lithium hydroxide or lithium carbonate in a polar solvent (e.g., methanol/water) to exchange the proton with Li⁺.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Key Characterization Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for fluorophenyl protons, ¹³C NMR for oxadiazole carbons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₆FN₃O₃Li).
  • Elemental Analysis : Ensure stoichiometric Li⁺ incorporation .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation of a saturated acetonitrile/water solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution :

  • SHELXS/SHELXD : For phase determination via direct methods.
  • SHELXL : Refine atomic coordinates, thermal parameters, and occupancy factors.
  • Validation : Check for R-factor convergence (target < 0.05) and residual electron density.

Q. Critical Considerations :

  • Account for lithium’s low electron density by using high-resolution data (≤ 0.8 Å).
  • Validate hydrogen bonding between the oxadiazole ring and Li⁺ using SHELXPRO .

Advanced Research Questions

Q. What thermodynamic properties of the lithium cation influence the compound’s stability in aqueous environments?

Methodological Answer: Li⁺ exhibits strong hydration tendencies, which affect solubility and decomposition:

  • Hydration Enthalpy (ΔrH°) : Li⁺ + nH₂O → Li⁺•nH₂O (ΔrH° = −515 kJ/mol for n=5).
  • Entropy (ΔrS°) : Negative values (−120 J/mol·K) indicate ordered hydration shells.
  • Free Energy (ΔrG°) : Highly negative values (−480 kJ/mol) confirm spontaneous hydration.

Q. Implications for Stability :

  • Hydrolysis risk increases in polar solvents. Use aprotic solvents (e.g., DMF) for reactions.
  • Monitor pH to prevent ligand dissociation (e.g., oxadiazole carboxylate protonation) .

Q. Table 1: Thermodynamic Data for Li⁺ Hydration

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)ΔrG° (kJ/mol)
Li⁺ + 5H₂O → Li⁺•5H₂O−515−120−480
Li⁺•3H₂O + 2H₂O → Li⁺•5H₂O−210−75−188

Q. How does the 4-fluorophenyl substituent modulate electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects :
    • Fluorine’s electron-withdrawing nature increases oxadiazole ring electrophilicity (confirmed by DFT calculations).
    • Enhances π-π stacking with aromatic biological targets (e.g., enzyme active sites).
  • Biological Activity :
    • Antimicrobial Assays : Test against Xanthomonas oryzae (Xoo) via chlorophyll retention studies (see Table 2).
    • Mechanism : Fluorophenyl groups disrupt bacterial membrane integrity, as observed in analogous oxadiazole derivatives .

Q. Table 2: Chlorophyll Content in Xoo-Infected Rice Treated with Analogous Oxadiazole Derivatives

TreatmentChlorophyll Content (µg/g, Day 7)
Healthy Control35.2 ± 1.5
Xoo-Infected + Water18.7 ± 1.1
Xoo-Infected + Compound (100 ppm)26.4 ± 1.3
Xoo-Infected + Bismerthiazole (100 ppm)22.9 ± 1.0

Q. What in vitro models are suitable for evaluating this compound’s biological activity?

Methodological Answer:

Antimicrobial Assays :

  • Disk Diffusion : Measure inhibition zones against Gram-negative bacteria (e.g., Xoo).
  • MIC Determination : Use broth microdilution (range: 1–100 µg/mL).

Enzyme Inhibition :

  • Kinase Assays : Test inhibition of bacterial histidine kinases (IC₅₀ via fluorescence polarization).

Cytotoxicity Screening :

  • MTT Assay : Evaluate mammalian cell viability (e.g., HEK293 cells) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.